Cas no 1852959-81-9 (benzyl N-[(3-bromophenyl)methyl]-N-methylcarbamate)
![benzyl N-[(3-bromophenyl)methyl]-N-methylcarbamate structure](https://ja.kuujia.com/scimg/cas/1852959-81-9x500.png)
benzyl N-[(3-bromophenyl)methyl]-N-methylcarbamate 化学的及び物理的性質
名前と識別子
-
- EN300-4605060
- benzyl N-[(3-bromophenyl)methyl]-N-methylcarbamate
- 1852959-81-9
-
- インチ: 1S/C16H16BrNO2/c1-18(11-14-8-5-9-15(17)10-14)16(19)20-12-13-6-3-2-4-7-13/h2-10H,11-12H2,1H3
- InChIKey: NLPZGRFVOJDZII-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1)CN(C)C(=O)OCC1C=CC=CC=1
計算された属性
- 精确分子量: 333.03644g/mol
- 同位素质量: 333.03644g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 20
- 回転可能化学結合数: 5
- 複雑さ: 305
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- XLogP3: 3.8
benzyl N-[(3-bromophenyl)methyl]-N-methylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-4605060-0.05g |
benzyl N-[(3-bromophenyl)methyl]-N-methylcarbamate |
1852959-81-9 | 95.0% | 0.05g |
$528.0 | 2025-03-15 | |
Enamine | EN300-4605060-0.1g |
benzyl N-[(3-bromophenyl)methyl]-N-methylcarbamate |
1852959-81-9 | 95.0% | 0.1g |
$553.0 | 2025-03-15 | |
Enamine | EN300-4605060-5.0g |
benzyl N-[(3-bromophenyl)methyl]-N-methylcarbamate |
1852959-81-9 | 95.0% | 5.0g |
$1821.0 | 2025-03-15 | |
Enamine | EN300-4605060-0.5g |
benzyl N-[(3-bromophenyl)methyl]-N-methylcarbamate |
1852959-81-9 | 95.0% | 0.5g |
$603.0 | 2025-03-15 | |
Enamine | EN300-4605060-0.25g |
benzyl N-[(3-bromophenyl)methyl]-N-methylcarbamate |
1852959-81-9 | 95.0% | 0.25g |
$579.0 | 2025-03-15 | |
Enamine | EN300-4605060-2.5g |
benzyl N-[(3-bromophenyl)methyl]-N-methylcarbamate |
1852959-81-9 | 95.0% | 2.5g |
$1230.0 | 2025-03-15 | |
Enamine | EN300-4605060-1.0g |
benzyl N-[(3-bromophenyl)methyl]-N-methylcarbamate |
1852959-81-9 | 95.0% | 1.0g |
$628.0 | 2025-03-15 | |
Enamine | EN300-4605060-10.0g |
benzyl N-[(3-bromophenyl)methyl]-N-methylcarbamate |
1852959-81-9 | 95.0% | 10.0g |
$2701.0 | 2025-03-15 |
benzyl N-[(3-bromophenyl)methyl]-N-methylcarbamate 関連文献
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
benzyl N-[(3-bromophenyl)methyl]-N-methylcarbamateに関する追加情報
Benzyl N-[(3-Bromophenyl)methyl]-N-Methylcarbamate: A Comprehensive Overview
Benzyl N-[(3-Bromophenyl)methyl]-N-Methylcarbamate, also known by its CAS number 1852959-81-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a benzyl group with a substituted carbamate moiety. The presence of the bromine atom at the 3-position of the phenyl ring introduces interesting electronic and steric properties, making it a valuable substrate for various chemical transformations and biological studies.
The synthesis of benzyl N-[(3-bromophenyl)methyl]-N-methylcarbamate typically involves multi-step processes, often starting from readily available starting materials such as benzyl bromide and methyl isocyanate. Recent advancements in catalytic methodologies have enabled more efficient and selective syntheses, reducing the environmental footprint and improving yield. For instance, researchers have explored the use of transition metal catalysts to facilitate coupling reactions, which are pivotal in constructing the carbon-carbon bonds within this molecule.
In terms of applications, benzyl N-[(3-bromophenyl)methyl]-N-methylcarbamate has shown promise in drug discovery programs targeting various therapeutic areas. Its ability to modulate enzyme activity, particularly in kinases and proteases, has been extensively studied. A 2023 study published in Nature Communications highlighted its potential as a lead compound for anti-cancer drug development, where it demonstrated selective inhibition of key oncogenic pathways without significant cytotoxicity to normal cells.
The structural versatility of this compound also lends itself to materials science applications. Its ability to form self-assembled monolayers (SAMs) has been explored for use in surface modification of biomedical devices and sensors. Recent research has shown that SAMs formed by benzyl N-[(3-bromophenyl)methyl]-N-methylcarbamate exhibit excellent biocompatibility and stability under physiological conditions, making them ideal candidates for implantable devices.
From an analytical standpoint, the characterization of benzyl N-[(3-bromophenyl)methyl]-N-methylcarbamate has benefited from advancements in mass spectrometry and nuclear magnetic resonance (NMR) techniques. High-resolution mass spectrometry (HRMS) has enabled precise determination of its molecular formula and confirmation of its structure. Meanwhile, 1H and 13C NMR spectroscopy have provided detailed insights into its conformational dynamics and intermolecular interactions.
In conclusion, benzyl N-[(3-bromophenyl)methyl]-N-methylcarbamate, with its CAS number 1852959-81-9, stands as a testament to the ongoing innovation in chemical synthesis and application development. Its unique properties continue to inspire researchers across diverse disciplines, ensuring its relevance in both academic and industrial settings for years to come.
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